

An In-depth Technical Guide to Dipyridin-2-yl Carbonate

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Compound of Interest

Compound Name: *Dipyridin-2-yl carbonate*

Cat. No.: *B130049*

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For Researchers, Scientists, and Drug Development Professionals

Dipyridin-2-yl carbonate (DPC) is a versatile and efficient reagent widely utilized in organic synthesis. Its primary application lies in its role as a condensation and activating agent, particularly for the formation of esters, amides, and carbonates. This guide provides a comprehensive overview of its chemical properties, applications, and a detailed experimental protocol for its use in esterification reactions.

Core Properties and Data

Dipyridin-2-yl carbonate is a stable, white crystalline powder at room temperature.^[1] Its chemical structure, featuring a central carbonate group flanked by two pyridin-2-yl moieties, is key to its reactivity. The pyridine rings act as good leaving groups, facilitating nucleophilic substitution at the carbonyl carbon.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	216.19 g/mol	[2][3][4]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃	[1][2][4]
CAS Number	1659-31-0	[1][2]
Melting Point	90 °C	[1][3]
Boiling Point	351.6 °C (approx.)	[1]
Density	1.307 g/cm ³	[1][3]
Purity	≥97% to ≥98.0% (by HPLC)	[1][5]
Appearance	White Crystalline Powder	[1]

Applications in Synthesis and Drug Development

The utility of **Dipyridin-2-yl carbonate** spans various areas of chemical and pharmaceutical research.

- **Ester and Amide Bond Formation:** DPC is highly effective for promoting esterification and amidation reactions.[5] It acts as an activating agent for carboxylic acids, forming a highly reactive intermediate that readily couples with alcohols or amines under mild conditions.[5] This efficiency makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][6]
- **Drug Design:** The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] As a building block, DPC provides a means to introduce this important pharmacophore into potential therapeutic agents.[6][8]
- **Catalysis and Materials Science:** Derivatives of DPC have been employed in metal-free organocatalysis, for instance, in the chemical fixation of CO₂. [4] Furthermore, its coordination with metal cations has led to the development of complexes with photocatalytic activity for applications like water reduction.[4] It has also been used in the synthesis of luminescent materials for biological sensing.[4]

Experimental Protocols

General Protocol for DPC-Mediated Esterification

This protocol describes a general methodology for the synthesis of an ester from a carboxylic acid and an alcohol using **Dipyridin-2-yl carbonate** as a coupling agent.

Materials:

- Carboxylic acid (1.0 equiv)
- Alcohol (1.0-1.2 equiv)
- **Dipyridin-2-yl carbonate** (DPC) (1.1 equiv)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional catalyst)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
- Nitrogen or Argon atmosphere
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

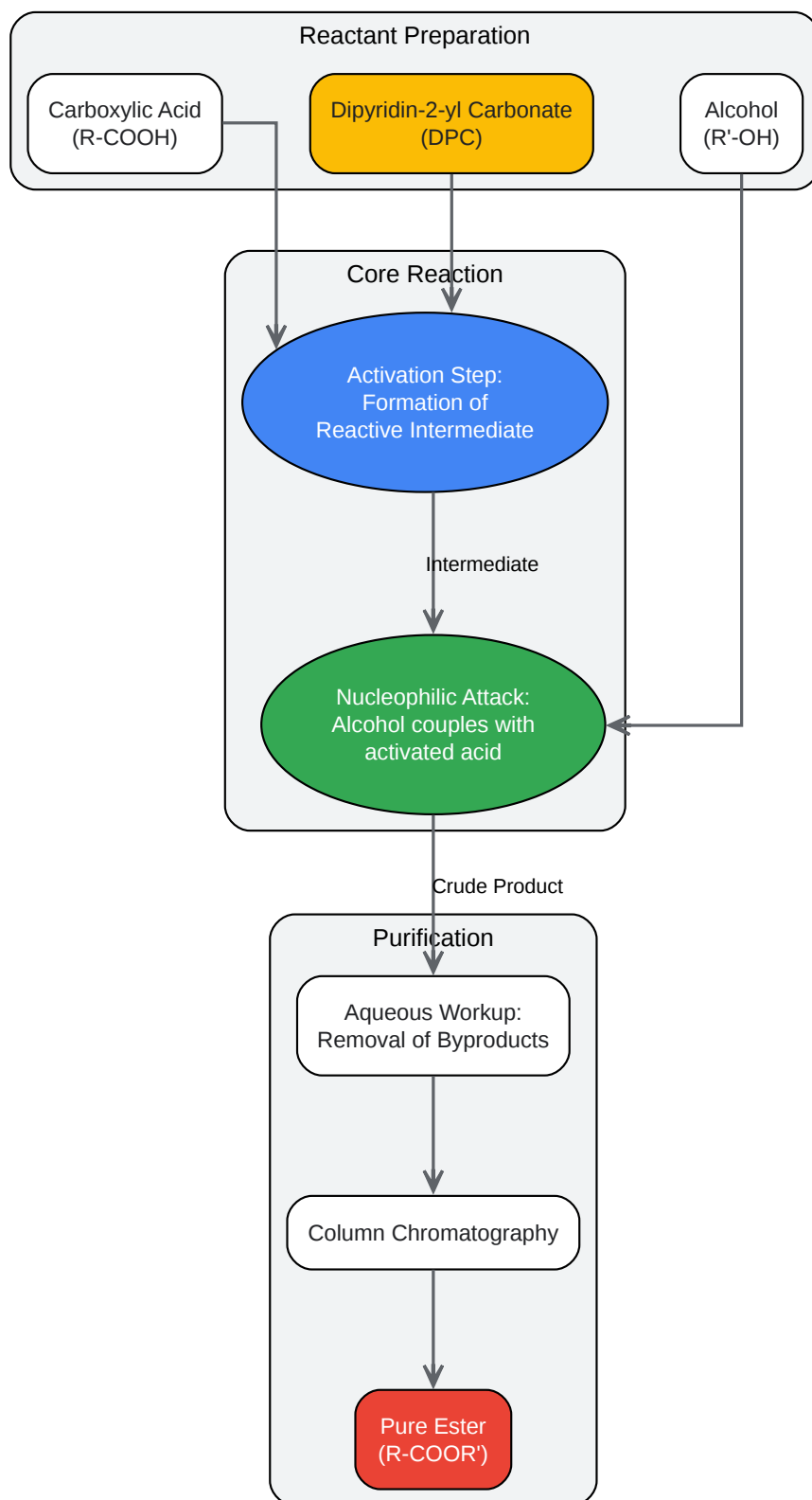
Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), the alcohol (1.0-1.2 equiv), and the catalyst DMAP (0.1 equiv, if used).
- **Solvent Addition:** Add the anhydrous solvent to dissolve the reagents. The typical concentration is 0.1-0.5 M.
- **Reagent Addition:** While stirring the solution at room temperature, add **Dipyridin-2-yl carbonate** (1.1 equiv) portion-wise.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (carboxylic acid) is consumed. Reactions are typically complete within 2-12 hours.

- Workup:
 - Once the reaction is complete, filter the mixture to remove any precipitated pyridin-2-ol byproduct.
 - Concentrate the filtrate under reduced pressure.
 - Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any remaining pyridine-based byproducts, followed by saturated aqueous sodium bicarbonate, and finally, brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Visualization of Reaction Workflow

The following diagram illustrates the general workflow for the DPC-mediated esterification process, highlighting the key steps from reagent activation to final product formation.



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Caption: Workflow for DPC-Mediated Esterification.

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